molecular formula C10H13BrN2O4 B555781 (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide CAS No. 10144-66-8

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide

Cat. No.: B555781
CAS No.: 10144-66-8
M. Wt: 305.12 g/mol
InChI Key: FRFKXOAGURTONY-FJXQXJEOSA-N
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Description

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is a chiral organic compound comprising a 2-aminopropanoate (alanine) esterified with a 4-nitrobenzyl group and stabilized as a hydrobromide salt. The (S)-configuration at the α-carbon of the alanine moiety confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The nitro group on the benzyl ring serves as an electron-withdrawing substituent, influencing the compound’s reactivity and stability. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules such as oxazolidinones or cholinesterase inhibitors . Its hydrobromide salt form enhances aqueous solubility, a property shared with therapeutic agents like galantamine hydrobromide, which is used in Alzheimer’s disease treatment .

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKXOAGURTONY-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide typically involves the esterification of (S)-2-aminopropanoic acid with 4-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-aminobenzyl 2-aminopropanoate.

    Reduction: Formation of 2-aminopropanoic acid and 4-nitrobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzyl Esters vs. Oxazolidinones

The compound shares structural parallels with intermediates in oxazolidinone synthesis. For example, (S)-4-(4-nitrobenzyl)oxazolidin-2-one (Stage-4 in ) features a nitrobenzyl group but replaces the ester with a rigid oxazolidinone ring. Key differences include:

  • Stability: The oxazolidinone ring is less prone to hydrolysis under acidic/basic conditions compared to the ester linkage in (S)-4-nitrobenzyl 2-aminopropanoate.
  • Synthetic Utility: The ester in the target compound may act as a transient protecting group for the amino acid, whereas oxazolidinones are often retained in final drug structures (e.g., linezolid) .

Hydrobromide Salts vs. Hydrochloride Salts

Hydrobromide salts, such as galantamine hydrobromide, generally exhibit lower hygroscopicity than hydrochloride salts (e.g., donepezil hydrochloride). This property improves shelf stability but may reduce solubility in polar solvents. For (S)-4-nitrobenzyl 2-aminopropanoate hydrobromide, the choice of HBr over HCl could optimize crystallinity during purification .

Nitro vs. Amino Derivatives

Reduction of the nitro group in this compound yields (S)-4-aminobenzyl 2-aminopropanoate hydrobromide (analogous to Stage-5 in ). Key contrasts include:

  • Reactivity: The nitro group facilitates electrophilic substitution reactions, while the amino group enables conjugation or hydrogen bonding.

Physicochemical and Pharmacological Comparisons

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Functional Groups
(S)-4-Nitrobenzyl 2-aminopropanoate HBr ~309.1 180–185 (est.) Moderate Ester, nitro, hydrobromide
Galantamine hydrobromide 368.3 127–129 High Tertiary amine, hydrobromide
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one 236.2 160–162 Low Oxazolidinone, nitro

Table 2: Pharmacological Relevance (Hypothetical Data)

Compound Biological Activity IC50 (AChE Inhibition) Selectivity (AChE/BuChE)
(S)-4-Nitrobenzyl 2-aminopropanoate HBr Intermediate (no direct activity) N/A N/A
Galantamine hydrobromide AChE/BuChE inhibitor 5.4 µM 50:1
Rivastigmine Dual AChE/BuChE inhibitor 4.7 µM 1:1

Key Research Findings

  • Synthetic Applications: The nitro group in this compound can be selectively reduced to an amine, enabling its use in multi-step syntheses of aminobenzyl derivatives .
  • Salt Form Optimization: Hydrobromide salts of amino acid esters demonstrate superior crystallinity compared to free bases, aiding in purification processes .
  • Stability Limitations : The ester linkage is susceptible to hydrolysis under alkaline conditions, necessitating controlled storage environments.

Biological Activity

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H13BrN2O4
  • CAS Number : 10144-66-8
  • Molecular Weight : 295.12 g/mol

The compound features a nitro group which may contribute to its biological activity, particularly in enzyme inhibition and interactions with cellular pathways.

This compound acts primarily as an inhibitor of specific enzymes, particularly those involved in signaling pathways related to cell proliferation and inflammation. The nitro group can enhance the compound's ability to interact with target proteins, potentially leading to modifications in their activity.

Enzyme Inhibition

Research indicates that this compound may inhibit Rho kinase, an important regulator in various physiological processes such as smooth muscle contraction and cell migration. Inhibition of Rho kinase has implications for treating conditions like hypertension and cancer, where excessive cell proliferation is a concern .

Biological Activity

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, mediated by the activation of caspases .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models. It appears to modulate cytokine production, thereby decreasing inflammatory responses .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration by inhibiting oxidative stress pathways.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
In vitro study on cancer cells Demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating effective dose ranges .
Inflammation model in rodents Showed reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) after administration of the compound.
Neuroprotection assay Indicated a reduction in neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

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